3-nitro-4-{4-[3-(trifluoromethyl)benzoyl]piperazino}benzenecarbaldehyde O-methyloxime
Description
3-Nitro-4-{4-[3-(trifluoromethyl)benzoyl]piperazino}benzenecarbaldehyde O-methyloxime is a synthetic organic compound featuring a nitro-substituted benzene core linked to a piperazine moiety modified with a 3-(trifluoromethyl)benzoyl group. The aldehyde functionality at the benzenecarbaldehyde position is further stabilized as an O-methyloxime (Figure 1).
The synthesis of such compounds typically involves sequential coupling reactions. For instance, analogous piperazino-quinolinecarboxylic acid derivatives are synthesized via acylation of piperazine intermediates with substituted benzoyl halides in the presence of bases like triethylamine or diisopropylethylamine (DIEA) . The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, which may enhance metabolic stability and binding affinity compared to analogs with electron-donating substituents.
Properties
IUPAC Name |
[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O4/c1-31-24-13-14-5-6-17(18(11-14)27(29)30)25-7-9-26(10-8-25)19(28)15-3-2-4-16(12-15)20(21,22)23/h2-6,11-13H,7-10H2,1H3/b24-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFLJMQTMJQNLA-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Nitro-4-{4-[3-(trifluoromethyl)benzoyl]piperazino}benzenecarbaldehyde O-methyloxime (CAS No. 383147-19-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, synthesis, and biological effects based on available research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 436.38 g/mol. The structure includes a nitro group, a trifluoromethyl group, and a piperazine moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19F3N4O4 |
| Molar Mass | 436.38 g/mol |
| CAS Number | 383147-19-1 |
| Synonyms | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate aldehydes and nitro groups under controlled conditions. The detailed synthetic pathway can vary based on the specific reagents and conditions used.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, the presence of trifluoromethyl and nitro groups has been correlated with enhanced cytotoxicity against various cancer cell lines.
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Research has shown that piperazine derivatives often possess antibacterial properties. The incorporation of the trifluoromethyl group may enhance the lipophilicity, improving membrane penetration and thus increasing antimicrobial efficacy .
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, compounds similar to this compound have been found to interact with DNA topoisomerases and induce apoptosis in cancer cells .
Case Studies
-
Case Study on Anticancer Activity :
In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents . -
Case Study on Antimicrobial Efficacy :
A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Scientific Research Applications
The compound N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide, also known as, has the molecular formula C21H26N4O4S and a molecular weight of 430.5 . It is identified by the CAS number 894045-26-2 .
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide is a compound of interest in scientific research, particularly for its potential biological activities.
Potential Biological activities:
- Enzyme Inhibition Pyrimidine derivatives, which share structural similarities with the compound, are known to act as inhibitors of enzymes involved in cell proliferation and metabolism.
- Antimicrobial Activity Derivatives of this compound have demonstrated activity against bacterial and fungal strains, suggesting their potential as antimicrobial agents. For example, in vitro studies have shown that related compounds exhibit minimum inhibitory concentrations against Gram-positive and Gram-negative bacteria, comparable to conventional antibiotics like ciprofloxacin.
- Anticancer Properties Research indicates that this compound may have potential in cancer therapy. It has been tested against cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), and has shown significant growth inhibition. Studies on related compounds have shown a notable reduction in cell viability and increased apoptosis markers in MDA-MB-231 cells.
Related Compounds
Other pyrimidine derivatives and thiazole-containing compounds have also demonstrated various biological activities:
- Anticonvulsant Activity Thiazole-bearing molecules have shown anticonvulsant properties . For example, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide displayed high anticonvulsant activity in tests .
- Antitumor Activity Thiazole compounds have demonstrated antitumor activity . m, p-dimethyl substitution in the phenyl ring along with the replacement of the N,N-dimethyl group with a simple methyl group in the thiazole ring was essential for cytotoxic activity .
- Antiproliferative Activity Novel 3-methyl-5-oxo4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and tested for anti-proliferative activity against the human liver carcinoma cell line (HepG-2) .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares structural similarities with two key analogs, differing in substituents on the benzoyl group or the heterocyclic amine. Below is a detailed comparison:
Substituent Effects: Trifluoromethyl vs. Methylbenzoyl vs. Morpholino
*Note: Molecular formula estimated based on structural analogs.
Key Findings:
The 4-methylbenzoyl analog (CAS 383147-17-9) has an electron-donating methyl group, which may increase electron density on the aromatic ring, affecting reactivity and interaction with biological targets .
Heterocyclic Modifications: Replacing piperazine with morpholine (CAS 383147-11-3) eliminates the secondary amine, reducing basicity and altering solubility. Morpholino derivatives are often more water-soluble but may exhibit weaker target binding due to reduced hydrogen-bonding capacity .
Synthetic Accessibility: The target compound’s synthesis likely follows procedures similar to those for its methylbenzoyl analog, involving aroylation of a piperazino intermediate with 3-(trifluoromethyl)benzoyl chloride .
Physicochemical and Pharmacokinetic Implications
Discussion:
- The morpholino analog (CAS 383147-11-3) trades piperazine’s basicity for improved solubility, making it more suitable for formulations requiring higher bioavailability .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-nitro-4-{4-[3-(trifluoromethyl)benzoyl]piperazino}benzenecarbaldehyde O-methyloxime, and what methodological precautions are required?
- Answer : The synthesis involves three critical stages:
Piperazine Functionalization : Coupling 3-(trifluoromethyl)benzoyl chloride with piperazine derivatives under anhydrous conditions (e.g., CH₂Cl₂, K₂CO₃ for deprotonation) to form the trifluoromethylbenzoyl-piperazino intermediate .
Nitrobenzaldehyde Formation : Introducing the nitro group via electrophilic aromatic substitution or nitration of the benzaldehyde precursor, requiring controlled temperature (<5°C) to avoid byproducts .
Oxime Formation : Reacting the aldehyde with O-methylhydroxylamine in ethanol under reflux, followed by purification via silica gel chromatography.
- Precautions : Use inert atmosphere (argon/nitrogen) for moisture-sensitive steps, avoid light exposure (due to oxime photolability), and monitor reaction progress via TLC/HPLC .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?
- Answer :
- ¹H/¹³C NMR : Identify key signals:
- Trifluoromethyl (CF₃) at ~120 ppm in ¹³C NMR.
- Oxime proton (N–O–CH₃) at ~3.8–4.0 ppm in ¹H NMR.
- HPLC-MS : Use C18 columns (acetonitrile/water gradient) to verify purity (>95%) and detect molecular ion peaks (e.g., [M+H]⁺).
- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
- Cross-validate with reference standards for piperazine and benzaldehyde derivatives .
Q. What stability challenges are associated with this compound, and how should they be mitigated?
- Answer : The O-methyloxime group is prone to hydrolysis under acidic/basic conditions, and the nitro group may degrade under prolonged UV exposure.
- Storage : Store at –20°C in amber vials under argon.
- Handling : Avoid aqueous solvents (use anhydrous DMSO or DMF for dissolution).
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can synthetic yield be optimized for the trifluoromethylbenzoyl-piperazino intermediate?
- Answer :
- Catalysis : Use triphosgene as a coupling agent for benzoylation, which enhances regioselectivity and reduces side reactions (e.g., over-acylation) .
- Solvent Optimization : Replace CH₂Cl₂ with THF/EtOH (4:1) to improve solubility of intermediates.
- Stoichiometry : Maintain a 1:1.2 molar ratio of piperazine to benzoyl chloride to minimize unreacted starting material.
- Real-Time Monitoring : Employ in-situ IR to track carbonyl formation (~1680 cm⁻¹) .
Q. What strategies resolve contradictions in biological activity data arising from structural isomerism?
- Answer :
- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol to isolate enantiomers.
- Crystallography : Perform X-ray diffraction to confirm the spatial arrangement of the O-methyloxime group.
- SAR Studies : Compare activity of isolated isomers against target receptors (e.g., kinase inhibition assays) to identify pharmacologically active conformers .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Answer :
- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) based on the oxime’s electron-withdrawing properties.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the trifluoromethyl-piperazino moiety in lipid bilayers.
- QSAR : Corrogate substituent effects (e.g., nitro vs. methoxy) on logP and IC₅₀ values using Gaussian-based descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
